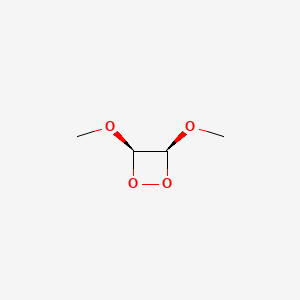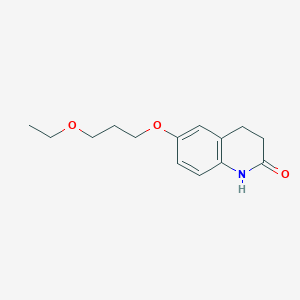
3-(Dimethylamino)-2-methyldec-4-YN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-methyldec-4-YN-2-OL: is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a hydroxyl group attached to a decyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methyldec-4-YN-2-OL can be achieved through several methods. One common approach involves the reaction of a suitable alkyne precursor with a dimethylamine source under controlled conditions. For example, the reaction of 3-dimethylamino-1-propyne with a methylating agent can yield the desired compound. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures (around 70°C) to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. The final product is often purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-2-methyldec-4-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can react with the dimethylamino group under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or halides.
Scientific Research Applications
3-(Dimethylamino)-2-methyldec-4-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methyldec-4-YN-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression
Comparison with Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the alkyne and hydroxyl groups.
Dimethylaminopropylamine: Contains a similar dimethylamino group but with a different backbone structure
Uniqueness: 3-(Dimethylamino)-2-methyldec-4-YN-2-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62753-04-2 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methyldec-4-yn-2-ol |
InChI |
InChI=1S/C13H25NO/c1-6-7-8-9-10-11-12(14(4)5)13(2,3)15/h12,15H,6-9H2,1-5H3 |
InChI Key |
MZAFAUWNPDAQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C(C)(C)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)




![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
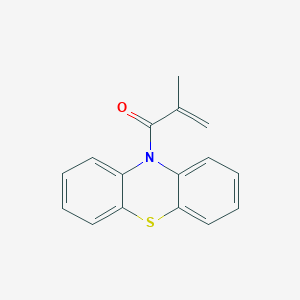
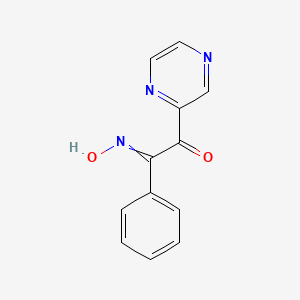
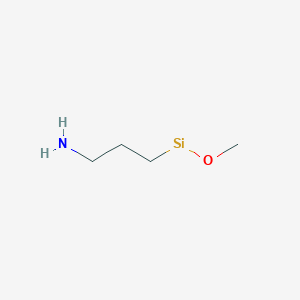
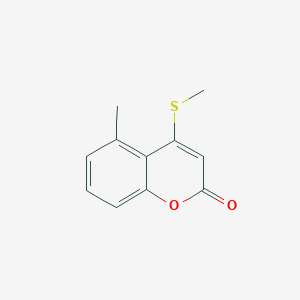
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
